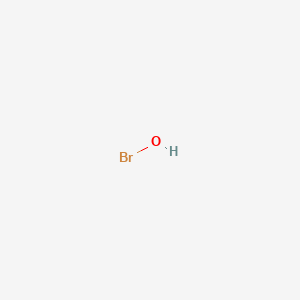
Hypobromous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypobromous acid is a bromine oxoacid. It is a conjugate acid of a hypobromite.
Wissenschaftliche Forschungsanwendungen
Environmental Applications
Water Treatment:
Hypobromous acid plays a crucial role in water disinfection processes. It is formed during the chlorination of water containing bromide ions and has been shown to react more rapidly with organic pollutants compared to hypochlorous acid. Studies indicate that HOBr can accelerate electrophilic substitution and single electron transfer reactions in polycyclic aromatic hydrocarbons (PAHs), which are common water contaminants. The second-order rate constants for HOBr reactions with PAHs are significantly higher than those for hypochlorous acid, suggesting that HOBr is more effective at transforming these harmful compounds into less toxic forms .
Atmospheric Chemistry:
In atmospheric science, this compound is a key species linking inorganic bromine to various chemical families. Its solubility in sulfuric acid aerosols has implications for understanding its role in stratospheric chemistry and the depletion of ozone . The effective Henry's law coefficient of HOBr indicates its potential to influence atmospheric reactions involving halogenated species .
Food Safety Applications
Antimicrobial Agent in Meat Processing:
this compound has been approved for use as an antimicrobial agent in meat processing. Research conducted by the U.S. Department of Agriculture demonstrated that HOBr effectively reduces the prevalence of harmful bacteria such as Escherichia coli O157:H7 and Salmonella on cattle hides during slaughter. In trials, treatment with 500 ppm of HOBr resulted in significant log reductions of indicator organisms, outperforming traditional disinfectants like phosphoric acid and sodium hydroxide . The study highlights HOBr's potential as a safer alternative to hypochlorous acid due to its higher reactivity with biological molecules .
Biochemical Applications
Role as an Electrophile:
this compound is recognized as a powerful endogenous electrophile, exhibiting high reactivity with various biological molecules, including amino acids and proteins. Research indicates that HOBr reacts significantly faster than hypochlorous acid with several protein residues, which may contribute to its deleterious effects in biological systems . For instance, elevated levels of halogenated tyrosine residues have been observed in patients with inflammatory diseases, implicating HOBr in oxidative stress and cellular damage .
Fluorescent Probes for Detection:
Recent advancements have focused on developing fluorescent probes for the selective detection of this compound in biological systems. These probes enable real-time monitoring of HOBr levels within cells, facilitating research into its physiological roles and potential pathological implications . The development of these probes represents a significant step toward understanding the dynamics of reactive oxygen species in health and disease.
Case Studies
Eigenschaften
CAS-Nummer |
13517-11-8 |
|---|---|
Molekularformel |
HBrO BrHO |
Molekulargewicht |
96.91 g/mol |
IUPAC-Name |
hypobromous acid |
InChI |
InChI=1S/BrHO/c1-2/h2H |
InChI-Schlüssel |
CUILPNURFADTPE-UHFFFAOYSA-N |
SMILES |
OBr |
Kanonische SMILES |
OBr |
Key on ui other cas no. |
14380-62-2 15656-19-6 13517-11-8 |
Synonyme |
HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















